2-Hydroxyethylamino-5-nitroanisole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxyethylamino-5-nitroanisole often involves multi-step chemical reactions, including nitration, alkylation, and amino substitution processes. While direct studies on this compound synthesis are not explicitly mentioned, related research on nitroanisole compounds and their derivatives provides insights into possible synthetic routes involving electrophilic substitution reactions and the introduction of nitro groups into aromatic rings (Garden et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound and its related compounds is characterized by the presence of nitro groups and substituted amino groups. These functional groups significantly influence the compound's reactivity and interactions. The molecular geometry, electron distribution, and intermolecular forces such as hydrogen bonding and pi-pi stacking interactions play crucial roles in its chemical behavior and aggregation properties (Garden et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its reactive nitro and amino groups. These reactions include nitro group reduction, nucleophilic substitution, and condensation reactions, contributing to the compound's versatility in chemical synthesis and applications. The specific reactivity patterns depend on the compound's structure and the conditions of the reaction medium (Kurechi et al., 1980).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of nitro and amino groups affects its polarity, solubility in various solvents, and potential for forming crystalline structures with specific packing patterns. Studies on related nitroanisole compounds highlight the importance of molecular interactions and substituent effects on these properties (Garden et al., 2004).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are determined by its functional groups. The nitro group's electron-withdrawing nature and the electron-donating effect of the amino group impact the compound's chemical behavior, including its potential for undergoing redox reactions and participating in the formation of hydrogen bonds (Garden et al., 2004).
Scientific Research Applications
Genotoxicity and Carcinogenicity
2-Nitroanisole (2-NA), closely related to 2-Hydroxyethylamino-5-nitroanisole, is a significant industrial pollutant and a powerful carcinogen in rodents. Research has shown that 2-NA binds covalently to DNA after activation by human hepatic cytosol and xanthine oxidase, indicating a carcinogenic potential in humans (Stiborová et al., 2003). This study provides critical insights into the molecular mechanisms underlying the carcinogenicity of nitroanisole compounds.
Industrial and Occupational Safety
In the context of occupational safety, 2-Nitroanisole is primarily used in o-anisidine production, which is a precursor for over 100 azo dyes. Due to its potential carcinogenicity, there's a significant emphasis on developing methods for determining its concentration in the workplace air (Jeżewska & Woźnica, 2020). This research is crucial for ensuring safe working conditions in industries that use nitroanisole.
Photochemical Reactions and Spectroscopy
Spectral investigations and quantum chemical calculations have been performed on nitroanisole derivatives to understand their structural, spectroscopic, and electronic properties. This research is crucial for applications in materials science, particularly for nonlinear optical materials (Meenakshi, 2017).
Environmental Fate and Ecological Impact
The environmental behavior and ecological impact of 2,4-dinitroanisole (DNAN), related to this compound, have been studied to understand its reaction routes and physicochemical properties. These studies are essential for assessing the ecological risks associated with the use of nitroanisole compounds in various applications, such as in munitions (Hawari et al., 2015).
Drug Hydroxylation and Microsomal Reactions
This compound and its derivatives have been studied for their effect on liver microsomal drug hydroxylations, providing insights into the metabolic processes involving these compounds (Kawata et al., 1982).
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyethylamino-5-nitroanisole is the hair. This compound is a synthetic ingredient used in cosmetic products, specifically as a hair dye .
Mode of Action
This compound works by coloring the hair. It is used in non-oxidizing hair dye formulations . The compound adheres to the hair surface and imparts color . There is no chemical reaction with other components .
Biochemical Pathways
It is known that the compound diffuses into the hair due to its low molecular size . This diffusion allows the dye to penetrate the hair shaft and provide lasting color .
Result of Action
The primary result of the action of this compound is the coloring of hair. The compound imparts color to the hair that lasts for several hair washes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the product it is formulated in can affect the stability of the compound and its efficacy as a hair dye . Furthermore, the compound should be stored in nitrite-free containers . The maximum concentration allowed in cosmetics is 0.2% .
properties
IUPAC Name |
2-(2-methoxy-4-nitroanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-6-7(11(13)14)2-3-8(9)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFVBIGUJAYIFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867206 | |
Record name | 2-Hydroxyethylamino-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66095-81-6 | |
Record name | 2-[(2-Methoxy-4-nitrophenyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66095-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((2-methoxy-4-nitrophenyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066095816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyethylamino-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-methoxy-4-nitrophenyl)amino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYETHYLAMINO-5-NITROANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249S4E2270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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